molecular formula C15H18N2OS2 B3014513 N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide CAS No. 1258753-58-0

N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide

Cat. No.: B3014513
CAS No.: 1258753-58-0
M. Wt: 306.44
InChI Key: PZZFEQZFLOFTHZ-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide is a complex organic compound that features a benzamide core with a thiolan ring and cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide typically involves multiple steps, including the formation of the thiolan ring and the introduction of the cyano group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile have been used to synthesize similar compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide involves its interaction with molecular targets through its functional groups. The cyano group, for instance, can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and interactions. The thiolan ring can provide steric hindrance, affecting how the compound fits into molecular binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide is unique due to its combination of a thiolan ring and an ethylsulfanyl group, which are not commonly found together in similar compounds. This unique structure can lead to distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-(ethylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c1-2-19-9-12-3-5-13(6-4-12)14(18)17-15(10-16)7-8-20-11-15/h3-6H,2,7-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZFEQZFLOFTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=C(C=C1)C(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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